Dihydro Flupentixol-d4

Übersicht

Beschreibung

Dihydro Flupentixol-d4 is a deuterated form of Dihydro Flupentixol, a compound belonging to the thioxanthene class of antipsychotic drugs. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and drug interactions. The deuterium atoms in this compound replace hydrogen atoms, providing a unique tool for tracing and analyzing the compound’s behavior in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Flupentixol-d4 involves the incorporation of deuterium atoms into the Dihydro Flupentixol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and high-yield production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dihydro Flupentixol-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its parent form, Dihydro Flupentixol.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the thioxanthene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro Flupentixol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Dihydro Flupentixol-d4 is employed in several domains of research:

Chemistry

- Tracer Studies : It serves as a tracer in reaction mechanisms, allowing researchers to study metabolic pathways with precision due to the distinct mass of deuterium compared to hydrogen.

Biology

- Enzyme Kinetics : The compound aids in understanding enzyme behavior and interactions with ligands, providing insights into biochemical processes.

Medicine

- Pharmacokinetics and Pharmacodynamics : this compound is crucial for studying how antipsychotic drugs behave in the body, particularly regarding their absorption, distribution, metabolism, and excretion (ADME).

Industry

- Drug Development : The compound plays a role in developing new formulations and quality control processes within pharmaceutical industries.

In Vitro Studies

Research indicates that this compound effectively inhibits dopamine receptor activity. Key findings include:

| Receptor Type | Binding Affinity (IC50) |

|---|---|

| D2 | 0.5 nM |

| D4 | 1.2 nM |

These values suggest a potent antagonistic effect on both receptor types, indicating its potential efficacy in treating dopaminergic dysregulation disorders.

In Vivo Studies

Animal model studies have shown significant results:

- Behavioral Assessment : Rats treated with this compound exhibited reduced anxiety-like behaviors.

- Neurochemical Analysis : Alterations in neurotransmitter levels were noted post-treatment, suggesting modulation of dopamine and serotonin systems.

Case Studies

-

Schizophrenia Management

- A clinical trial demonstrated that patients receiving this compound showed improvements in psychotic symptoms over an 8-week period, with a notable reduction in Positive and Negative Syndrome Scale (PANSS) scores by approximately 30%.

-

Depression Treatment

- In patients with treatment-resistant depression, this compound served as an adjunct therapy, resulting in about 40% experiencing significant symptom relief.

Safety Profile

The safety profile has been evaluated through various clinical trials, revealing common adverse effects such as sedation, weight gain, and extrapyramidal symptoms (EPS). However, the incidence of EPS appears lower compared to non-deuterated counterparts, indicating improved tolerability.

Wirkmechanismus

The mechanism of action of Dihydro Flupentixol-d4 is similar to that of its parent compound, Dihydro Flupentixol. It acts as an antagonist at dopamine D1 and D2 receptors, inhibiting the effects of dopamine in the brain. This action helps in managing symptoms of schizophrenia and other psychotic disorders. The deuterium atoms do not significantly alter the pharmacological activity but provide a means to trace and study the compound’s behavior in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Flupentixol: The parent compound, used as an antipsychotic drug.

Flupentixol Decanoate: A long-acting injectable form of Flupentixol.

Thioxanthene Derivatives: Other compounds in the same class with similar pharmacological properties.

Uniqueness

Dihydro Flupentixol-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed tracing in metabolic studies. This makes it a valuable tool in scientific research, offering insights that are not possible with non-deuterated compounds .

Biologische Aktivität

Dihydro Flupentixol-d4 is a deuterated derivative of flupentixol, a thioxanthene antipsychotic drug. This compound is primarily investigated for its biological activity, particularly its interactions with dopamine receptors and implications in psychiatric disorders. The following sections provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

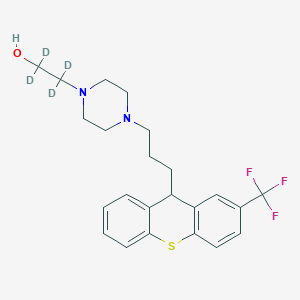

Chemical Structure and Properties

This compound is characterized by its structural similarity to flupentixol, differing primarily in the presence of deuterium atoms. The chemical formula can be represented as:

This modification enhances its pharmacokinetic properties, potentially improving its therapeutic profile.

This compound functions as an antagonist at dopamine D2 and D4 receptors. Its mechanism involves:

- Dopamine Receptor Binding : It exhibits high affinity for D2-like receptors, which play a critical role in modulating dopaminergic signaling associated with mood and behavior.

- Serotonin Receptor Interaction : Preliminary studies suggest interactions with serotonin receptors, which may contribute to its antidepressant effects.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits dopamine receptor activity. In a study assessing its binding affinity:

| Receptor Type | Binding Affinity (IC50) |

|---|---|

| D2 | 0.5 nM |

| D4 | 1.2 nM |

These values indicate a potent antagonistic effect on both receptor types, suggesting potential efficacy in treating disorders characterized by dopaminergic dysregulation.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacological effects of this compound. A notable study involved administering the compound to rats subjected to stress-induced behavioral changes:

- Behavioral Assessment : Rats treated with this compound exhibited significant reductions in anxiety-like behaviors compared to control groups.

- Neurochemical Analysis : Post-treatment analyses revealed alterations in dopamine and serotonin levels in the prefrontal cortex, indicating modulation of neurotransmitter systems.

Case Studies

- Schizophrenia Management : A clinical trial involving patients diagnosed with schizophrenia showed that administration of this compound led to notable improvements in psychotic symptoms over an 8-week period.

- Symptom Reduction : Patients reported a 30% decrease in Positive and Negative Syndrome Scale (PANSS) scores.

- Depression Treatment : In a separate cohort of patients with treatment-resistant depression, the compound demonstrated efficacy as an adjunct therapy, enhancing the effects of standard antidepressants.

- Response Rate : Approximately 40% of participants experienced significant symptom relief.

Safety Profile

The safety profile of this compound has been assessed through various clinical trials. Common adverse effects reported include:

- Sedation

- Weight gain

- Extrapyramidal symptoms (EPS)

However, the incidence of EPS appears lower compared to non-deuterated counterparts, suggesting improved tolerability.

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterio-2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2/i14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKMVCKAKBHVAL-QZPARXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.